molecular formula C8H11N3O4 B12358893 6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B12358893
M. Wt: 213.19 g/mol
InChI Key: NBGCIGWEBLRMBG-UHFFFAOYSA-N
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Description

6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a heterocyclic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitro-substituted aniline with a cyclic ketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinazoline core structure can also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    6-amino-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione: The amino group provides different properties compared to the nitro group.

Uniqueness

6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

6-nitro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H11N3O4/c12-7-5-3-4(11(14)15)1-2-6(5)9-8(13)10-7/h4-6H,1-3H2,(H2,9,10,12,13)

InChI Key

NBGCIGWEBLRMBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1[N+](=O)[O-])C(=O)NC(=O)N2

Origin of Product

United States

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